2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is a heterocyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene can be achieved through the photolysis and thermolysis of phenyl azide in acetic acid. This process involves the formation of the compound via the intermediacy of phenylnitrene or excited phenyl azide, which is then trapped by acetic acid or phenol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, phenol, and ethanol. The conditions often involve photolysis or thermolysis to initiate the reactions .
Major Products Formed
The major products formed from these reactions include 1H-azepin-2(3H)-one, 2-methylbenzoxazole, and various acetamidophenyl derivatives .
Scientific Research Applications
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene involves its reactivity with various nucleophiles and electrophiles. The compound can form resonance-stabilized ions, which play a crucial role in its reactions. The molecular targets and pathways involved include interactions with acetic acid and phenol, leading to nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
1-azacyclohepta-2,4,5,7-tetraene: A similar compound with a slightly different structure and reactivity.
2-Cyclohexen-1-one, 4,4,6-trimethyl-: Another compound with a similar ring structure but different functional groups.
Uniqueness
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is unique due to its specific arrangement of methyl groups and the presence of a nitrogen atom within the ring
Properties
CAS No. |
189505-02-0 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c1-7-4-8(2)6-10-9(3)5-7/h4-5H,1-3H3 |
InChI Key |
SOPXAFRAQHOSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C=NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.